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Compound of Interest

Compound Name: 11-Dodecyn-1-ol

Cat. No.: B095355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 11-
dodecyn-1-ol, a versatile bifunctional molecule. Its terminal alkyne and primary alcohol

functionalities serve as handles for a variety of organic transformations, making it a valuable

building block in the synthesis of complex molecules, particularly insect sex pheromones and

derivatized compounds for biological studies.

Overview of Synthetic Applications
11-Dodecyn-1-ol is a key intermediate in several important organic reactions, including:

Pheromone Synthesis: It is a common precursor for the synthesis of lepidopteran sex

pheromones, which are typically long-chain unsaturated alcohols, acetates, or aldehydes.

Key transformations include stereoselective hydrogenation of the alkyne to a Z- or E-alkene

and subsequent functional group manipulation of the alcohol.

Click Chemistry: The terminal alkyne allows for highly efficient and regioselective copper(I)-

catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This "click" reaction is widely used

for bioconjugation, materials science, and drug discovery to link 11-dodecyn-1-ol to other

molecules.

Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in a

palladium-catalyzed cross-coupling reaction to form more complex structures containing
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internal alkynes.

Synthesis of Insect Sex Pheromones
A primary application of 11-dodecyn-1-ol is in the stereoselective synthesis of insect sex

pheromones. The general strategy involves the reduction of the alkyne to an alkene, followed

by acetylation of the alcohol.

Key Transformations and Quantitative Data
Transformatio
n

Reagents and
Conditions

Product Yield (%) Reference

(Z)-Selective

Hydrogenation

H₂, Lindlar's

catalyst

(Pd/CaCO₃/PbO)

, quinoline, in

Ethanol or

Hexane, room

temperature

(Z)-11-Dodecen-

1-ol

Typically >90%

(with high Z-

selectivity)

General

procedure

Acetylation

Acetic anhydride,

Pyridine or

Triethylamine,

Dichloromethane

(DCM), 0 °C to

room

temperature

(Z)-11-Dodecen-

1-yl acetate
>90%

General

procedure

Experimental Protocols
Protocol 1: Synthesis of (Z)-11-Dodecen-1-ol via Lindlar Hydrogenation

This protocol describes the stereoselective reduction of the triple bond in 11-dodecyn-1-ol to a

cis double bond.

Materials:

11-Dodecyn-1-ol
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Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

Quinoline

Ethanol (or Hexane), anhydrous

Hydrogen gas (H₂)

Round-bottom flask

Hydrogenation apparatus (e.g., balloon or Parr hydrogenator)

Magnetic stirrer

Celite®

Procedure:

In a round-bottom flask, dissolve 11-dodecyn-1-ol (1.0 eq) in anhydrous ethanol.

Add Lindlar's catalyst (typically 5-10 mol% of Pd) and a small amount of quinoline (as a

catalyst poison to prevent over-reduction, typically 1-2 equivalents relative to the catalyst).

Seal the flask and purge with hydrogen gas.

Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-

filled balloon) at room temperature.

Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

Rinse the filter cake with ethanol.

Concentrate the filtrate under reduced pressure to yield the crude (Z)-11-dodecen-1-ol,

which can be purified further by column chromatography if necessary.

Protocol 2: Synthesis of (Z)-11-Dodecen-1-yl acetate via Acetylation
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This protocol details the conversion of the hydroxyl group to an acetate ester.

Materials:

(Z)-11-Dodecen-1-ol

Acetic anhydride (Ac₂O)

Pyridine or Triethylamine (Et₃N)

Dichloromethane (DCM), anhydrous

Round-bottom flask

Magnetic stirrer

Ice bath

Procedure:

Dissolve (Z)-11-dodecen-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask.

Add pyridine or triethylamine (1.5-2.0 eq) to the solution.

Cool the mixture to 0 °C in an ice bath.

Slowly add acetic anhydride (1.2-1.5 eq) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis

indicates complete consumption of the starting material.

Quench the reaction by the slow addition of water.

Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution,

and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to afford (Z)-11-dodecen-1-yl acetate.[1][2][3] Further purification can be achieved

by column chromatography.
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
The terminal alkyne of 11-dodecyn-1-ol is an excellent substrate for "click" chemistry, enabling

its conjugation to azide-containing molecules to form stable 1,2,3-triazoles.

Typical Reaction Parameters for CuAAC
Parameter Recommended Range Notes

Alkyne:Azide Molar Ratio 1:1 to 1:1.2

A slight excess of the azide

can help drive the reaction to

completion.

Copper(II) Sulfate (CuSO₄) 0.01 - 0.05 eq
Precursor for the active Cu(I)

catalyst.

Sodium Ascorbate 0.1 - 0.2 eq
Reducing agent to generate

Cu(I) in situ.

Solvent
t-BuOH/H₂O (1:1), THF/H₂O,

or DMF

Co-solvents may be needed

for solubility.

Temperature Room Temperature
Mild conditions are a hallmark

of click chemistry.

Reaction Time 1 - 12 hours Monitored by TLC or LC-MS.

Experimental Protocol
Protocol 3: General Procedure for CuAAC Reaction of 11-Dodecyn-1-ol

This protocol provides a general method for the copper-catalyzed cycloaddition of 11-dodecyn-
1-ol with an organic azide.

Materials:

11-Dodecyn-1-ol

Azide-containing compound
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Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Sodium ascorbate

tert-Butanol (t-BuOH) and Water (or other suitable solvent mixture)

Round-bottom flask

Magnetic stirrer

Procedure:

In a round-bottom flask, dissolve 11-dodecyn-1-ol (1.0 eq) and the azide compound (1.0-1.2

eq) in a 1:1 mixture of t-BuOH and water.

To this solution, add copper(II) sulfate pentahydrate (0.01-0.05 eq).

Add a freshly prepared aqueous solution of sodium ascorbate (0.1-0.2 eq).

Stir the reaction mixture vigorously at room temperature.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, dilute the reaction mixture with water and extract with an organic solvent

(e.g., ethyl acetate).

Wash the combined organic layers with a saturated aqueous solution of EDTA to remove

copper ions, followed by brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the resulting triazole product by column chromatography on silica gel.

Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between the

terminal alkyne of 11-dodecyn-1-ol and an aryl or vinyl halide. This reaction is a powerful tool
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for the synthesis of more complex molecules.

Typical Reaction Parameters for Sonogashira Coupling
Parameter Recommended Conditions

Catalyst Pd(PPh₃)₂Cl₂ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%)

Co-catalyst Copper(I) iodide (CuI) (2-10 mol%)

Base
Triethylamine (Et₃N), Diisopropylamine (i-

Pr₂NH)

Solvent
Tetrahydrofuran (THF), N,N-Dimethylformamide

(DMF)

Temperature Room Temperature to 60 °C

Atmosphere Inert (Nitrogen or Argon)

Experimental Protocol
Protocol 4: General Procedure for Sonogashira Coupling of 11-Dodecyn-1-ol

This protocol outlines a general method for the palladium-catalyzed cross-coupling of 11-
dodecyn-1-ol with an aryl or vinyl halide.

Materials:

11-Dodecyn-1-ol

Aryl or Vinyl Halide (Iodides and bromides are most common)

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

Copper(I) iodide (CuI)

Amine base (e.g., Triethylamine)

Anhydrous solvent (e.g., THF)
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Schlenk flask or similar apparatus for inert atmosphere reactions

Magnetic stirrer

Procedure:

To a Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl or vinyl halide (1.0 eq),

Pd(PPh₃)₂Cl₂ (0.01-0.05 eq), and CuI (0.02-0.10 eq).

Add anhydrous THF, followed by the amine base (e.g., triethylamine, 2-3 eq).

To the stirred mixture, add a solution of 11-dodecyn-1-ol (1.1-1.5 eq) in THF via syringe.

Stir the reaction at room temperature or heat to 40-60 °C, monitoring the progress by TLC or

GC-MS.

Once the reaction is complete, cool to room temperature and filter through a pad of Celite®

to remove the catalyst.

Concentrate the filtrate under reduced pressure.

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated

aqueous NH₄Cl solution and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Purify the coupled product by column chromatography on silica gel.[4][5]

Visualizations

Starting Material Reduction Acetylation

11-Dodecyn-1-ol (Z)-11-Dodecen-1-ol
 H₂, Lindlar's cat. (Z)-11-Dodecen-1-yl acetate

(Pheromone)
 Ac₂O, Pyridine

Click to download full resolution via product page
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Caption: Synthetic pathway for a pheromone from 11-dodecyn-1-ol.

11-Dodecyn-1-ol + R-N₃

CuSO₄ + Na Ascorbate
(in situ Cu(I) generation)

CuAAC Reaction
(t-BuOH/H₂O, RT)

1,4-Disubstituted 1,2,3-Triazole

Click to download full resolution via product page

Caption: Workflow for the CuAAC (Click) reaction.

11-Dodecyn-1-ol + Aryl/Vinyl Halide

Sonogashira Coupling Reaction

Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂)
+ CuI (co-catalyst)

Amine Base (e.g., Et₃N)
Inert Atmosphere (N₂)

Coupled Product

Click to download full resolution via product page

Caption: Workflow for the Sonogashira coupling reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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